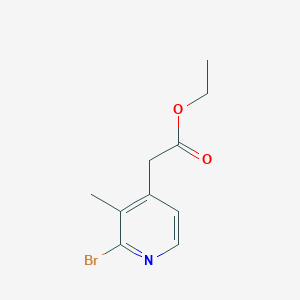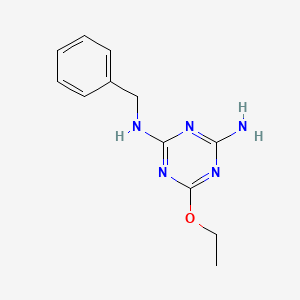
N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE is a compound belonging to the class of 1,3,5-triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines. This three-component condensation reaction is often carried out in the presence of hydrochloric acid, followed by treatment with a base to promote rearrangement and dehydrogenative aromatization . Microwave-assisted methods have also been employed to enhance reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve yield and scalability.
化学反応の分析
Types of Reactions
N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring, where nucleophiles replace substituents on the ring.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, particularly with electrophiles that target the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Electrophiles: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted triazine derivatives with potential biological activity .
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as an anticancer agent, particularly against triple-negative breast cancer cells. Its selective antiproliferative activity makes it a candidate for further drug development.
Materials Science: Triazine derivatives are used in the production of polymer photostabilizers and other materials with enhanced properties.
Biological Research: The compound’s ability to interact with biological targets makes it useful for studying cellular pathways and mechanisms.
作用機序
The mechanism of action of N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound induces apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation . The exact molecular pathways may include inhibition of enzymes and disruption of cellular signaling.
類似化合物との比較
Similar Compounds
6,N2-Diaryl-1,3,5-Triazine-2,4-Diamines: These compounds share a similar triazine core and have been studied for their antiproliferative activity.
Benzimidazolyl-1,3,5-Triazines: These analogs have shown antiviral activity and are structurally related to N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE.
Uniqueness
N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its selective activity against certain cancer cell lines and potential for further functionalization make it a valuable compound for research and development .
特性
CAS番号 |
62096-90-6 |
|---|---|
分子式 |
C12H15N5O |
分子量 |
245.28 g/mol |
IUPAC名 |
2-N-benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H15N5O/c1-2-18-12-16-10(13)15-11(17-12)14-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,13,14,15,16,17) |
InChIキー |
NBPULPYJTQMWEZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=NC(=N1)NCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


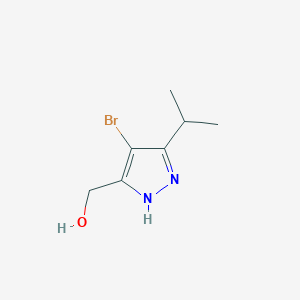
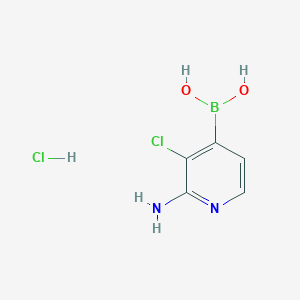

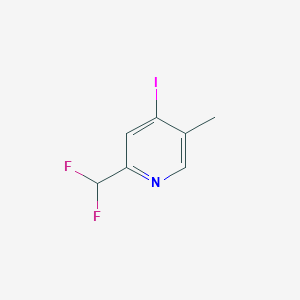
![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)
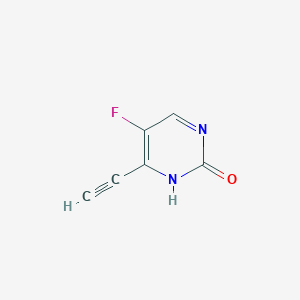
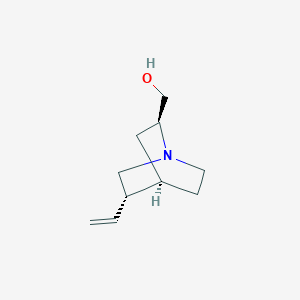
![1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone](/img/structure/B13131665.png)
![(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)

![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)
![N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine](/img/structure/B13131683.png)
